Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with the molecular formula C43H85NO6. This compound is characterized by its long hydrocarbon chains and functional groups that make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate typically involves multiple steps, including esterification and amidation reactions. The starting materials often include heptadecan-9-ol, octanoic acid, and decan-2-ol. The reaction conditions usually require the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, followed by the use of coupling agents like dicyclohexylcarbodiimide (DCC) for amidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or esters into alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of ester and amide chemistry, providing insights into reaction mechanisms and kinetics.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane interactions and lipid bilayer formation.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in the context of targeting hydrophobic drugs to specific tissues.
Mechanism of Action
The mechanism by which Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate exerts its effects involves interactions with lipid membranes and proteins. The compound’s long hydrocarbon chains allow it to embed within lipid bilayers, altering membrane fluidity and permeability. Additionally, the functional groups can form hydrogen bonds and electrostatic interactions with proteins, potentially affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((5-(((decan-2-yloxy)carbonyl)oxy)pentyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((7-(decan-2-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)octanoate
Uniqueness
Compared to similar compounds, Heptadecan-9-yl 8-((4-(decan-2-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific ester and amide linkages, which confer distinct chemical reactivity and biological interactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C41H81NO5 |
---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(4-decan-2-yloxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-5-8-11-14-18-23-29-38(4)46-40(44)33-28-35-42(36-37-43)34-27-22-17-21-26-32-41(45)47-39(30-24-19-15-12-9-6-2)31-25-20-16-13-10-7-3/h38-39,43H,5-37H2,1-4H3 |
InChI Key |
JKDZNDDWKBXOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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